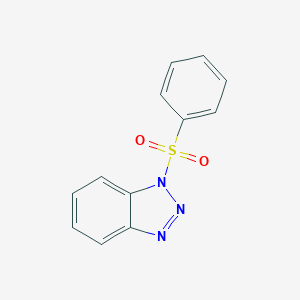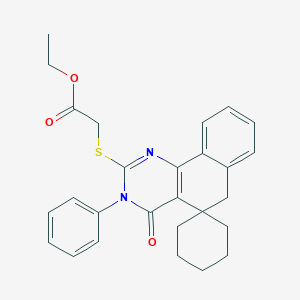
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester is a chemical compound that has been widely used in scientific research. This compound is commonly known as Spirooxindole or SOX and is a derivative of the natural product, spiroindoline. Spirooxindole has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of Spirooxindole is not fully understood. However, it has been proposed that Spirooxindole may exert its biological activities by modulating various cellular signaling pathways. For example, Spirooxindole has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Effets Biochimiques Et Physiologiques
Spirooxindole has been shown to possess a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to induce the expression of several tumor suppressor genes, including p53 and p21, which are involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Spirooxindole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological activities. However, Spirooxindole has some limitations for use in lab experiments. It is a relatively new compound, and its biological activities and mechanism of action are not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Spirooxindole. One area of research could focus on the optimization of the synthesis method to improve yields and purity. Another area of research could focus on the development of new derivatives of Spirooxindole with improved biological activities and selectivity. Additionally, more studies are needed to fully understand the mechanism of action of Spirooxindole and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Spirooxindole involves the reaction of 3-phenyl-3-hydroxypropanoic acid with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then reacted with thioacetic acid ethyl ester to yield Spirooxindole. The synthesis of Spirooxindole is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
Spirooxindole has been extensively studied for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have shown that Spirooxindole can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Spirooxindole has been shown to possess anti-microbial properties against a variety of bacteria and fungi.
Propriétés
Numéro CAS |
172984-43-9 |
|---|---|
Nom du produit |
Acetic acid, ((4,6-dihydro-4-oxo-3-phenylspiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-2-yl)thio)-, ethyl ester |
Formule moléculaire |
C27H28N2O3S |
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
ethyl 2-(4-oxo-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate |
InChI |
InChI=1S/C27H28N2O3S/c1-2-32-22(30)18-33-26-28-24-21-14-8-7-11-19(21)17-27(15-9-4-10-16-27)23(24)25(31)29(26)20-12-5-3-6-13-20/h3,5-8,11-14H,2,4,9-10,15-18H2,1H3 |
Clé InChI |
CXVCHVASPISQIR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
SMILES canonique |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Autres numéros CAS |
172984-43-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



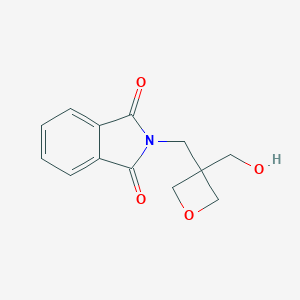
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
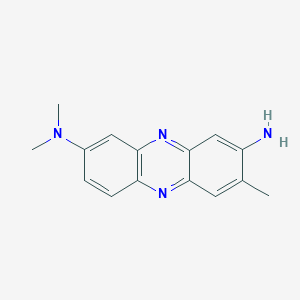
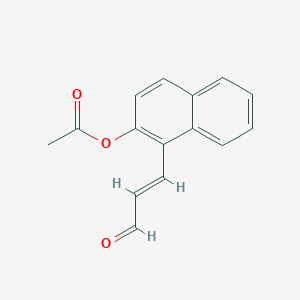
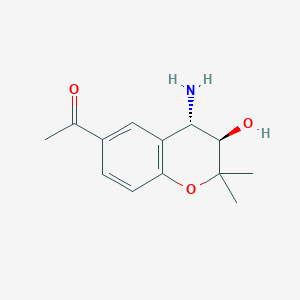
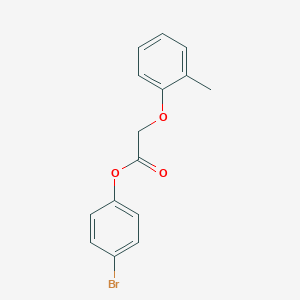
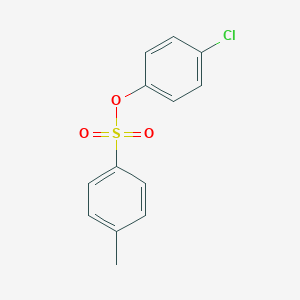
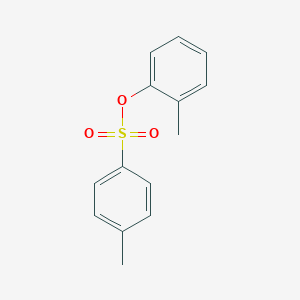
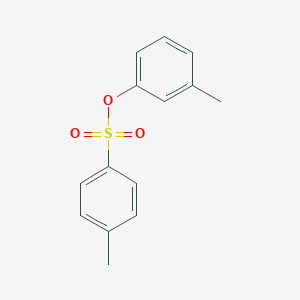
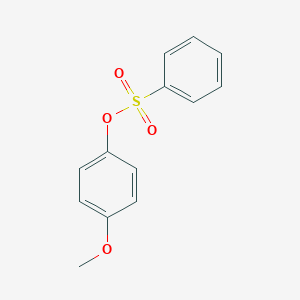
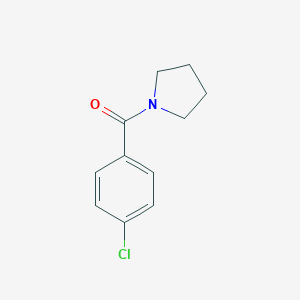
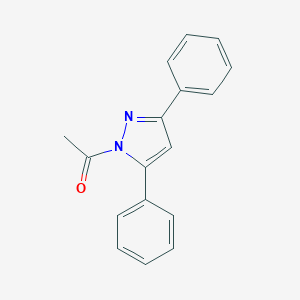
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
